Oxazolidine‑2,4‑dione Core Confers Carbonic Anhydrase II Zinc‑Binding Affinity Comparable to Benzenesulfonamide Fragments
The 2,4‑oxazolidinedione ring—which constitutes the core heterocycle of the target compound—was identified as a new zinc‑binding chemotype via orthogonal fragment screening. An unsubstituted 2,4‑oxazolidinedione fragment bound to carbonic anhydrase II (CA II) with a KD of 55 µM, approaching the affinity of a fragment‑sized primary benzenesulfonamide (KD ≈ 10–20 µM) [1]. Unlike benzenesulfonamide, the oxazolidinedione interacts with the active‑site zinc through its acidic ring nitrogen rather than a sulfonamide NH, providing a structurally distinct metal‑coordination geometry [1].
| Evidence Dimension | Binding affinity (KD) to carbonic anhydrase II zinc |
|---|---|
| Target Compound Data | 55 µM (2,4‑oxazolidinedione fragment; core structure of target compound) |
| Comparator Or Baseline | ~10–20 µM (fragment‑sized primary benzenesulfonamide) |
| Quantified Difference | 3–5‑fold weaker than benzenesulfonamide fragment, but chemically distinct coordination mode |
| Conditions | Surface plasmon resonance (SPR) and native‑state mass spectrometry; recombinant human CA II |
Why This Matters
For research groups seeking non‑sulfonamide zinc‑binding warheads, the oxazolidinedione core offers a validated alternative with known structural biology, making the target compound a valuable scaffold for fragment‑growing campaigns.
- [1] Chrysanthopoulos, P.K.; et al. Identification of a New Zinc Binding Chemotype by Fragment Screening. J. Med. Chem. 2017, 60 (17), 7577–7585. View Source
